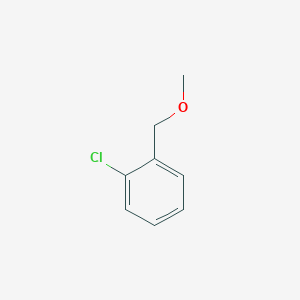

Benzene, 1-chloro-2-(methoxymethyl)-

Description

BenchChem offers high-quality Benzene, 1-chloro-2-(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-chloro-2-(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGDMTFRMSXUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450362 | |

| Record name | Benzene, 1-chloro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59579-08-7 | |

| Record name | Benzene, 1-chloro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Chloro 2 Methoxymethyl

Established Synthetic Routes

The formation of Benzene (B151609), 1-chloro-2-(methoxymethyl)- is principally accomplished via pathways that construct the key methoxymethyl ether functional group from a suitable precursor. The most direct and widely applicable method is the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction.

Nucleophilic Substitution Approaches

The Williamson ether synthesis is a cornerstone for preparing asymmetrical ethers like Benzene, 1-chloro-2-(methoxymethyl)-. This SN2 reaction involves a nucleophilic attack by an alkoxide ion on a primary alkyl halide. wikipedia.org For the synthesis of the target compound, this translates to the reaction between a methoxide (B1231860) source and a 2-chlorobenzyl halide.

The typical procedure involves:

Formation of the Nucleophile : An alkali methoxide, most commonly sodium methoxide (CH₃ONa), serves as the potent nucleophile. It is often prepared in situ by reacting sodium metal with methanol (B129727) or used directly as a commercially available solid or solution.

Substitution Reaction : The methoxide ion displaces the halide (typically chloride) from the benzylic carbon of 2-chlorobenzyl chloride. masterorganicchemistry.com The reaction proceeds via a backside attack, leading to the formation of the C-O bond and yielding the desired ether product along with a salt byproduct (e.g., sodium chloride).

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the alkoxide and promote the SN2 mechanism. masterorganicchemistry.com

Table 1: Reagents for Nucleophilic Substitution Synthesis

| Role | Compound | Formula | Notes |

| Electrophile | 2-Chlorobenzyl chloride | C₇H₆Cl₂ | Primary benzylic halide, ideal for SN2 reactions. |

| Nucleophile | Sodium methoxide | CH₃ONa | Strong nucleophile and base. |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Aprotic solvent, helps solubilize reactants. |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic solvent, can accelerate SN2 reactions. |

Direct Chlorination Strategies from Benzyl Alcohol Derivatives

Direct chlorination strategies are crucial for preparing the key precursor, 2-chlorobenzyl chloride, from its corresponding alcohol. The conversion of the hydroxyl group of 2-chlorobenzyl alcohol into a good leaving group like chloride is a standard functional group interconversion.

Several reagents are effective for this transformation:

Thionyl Chloride (SOCl₂) : A common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

2,4,6-Trichloro-1,3,5-triazine (TCT) : In the presence of a catalyst like dimethyl sulfoxide (B87167) (DMSO), TCT provides a rapid and highly chemoselective method for chlorinating benzylic alcohols under neutral conditions. This method is notable for its high yields and fast reaction times, often between 10 to 40 minutes. organic-chemistry.org

Lewis Acids : Reagents such as aluminum chloride (AlCl₃) can be used to facilitate the chlorination of benzylic alcohols, transforming them into the corresponding chlorides with high conversion rates. scirp.org

These methods ensure a reliable supply of the 2-chlorobenzyl chloride needed for subsequent nucleophilic substitution. acgpubs.org

Methoxymethylation Techniques utilizing Alkali Methoxides

This approach is fundamentally the Williamson ether synthesis described in section 2.1.1, but with a specific focus on the role of the alkali methoxide. Alkali methoxides, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe), are strong bases and excellent nucleophiles for forming the methoxymethyl ether linkage. chemicalbook.com

The reaction involves the SN2 displacement of a halide from the benzylic position of 2-chlorobenzyl chloride. A patent describing the synthesis of a related compound, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, details a similar key step where sodium methoxide is used to displace a bromide from a benzylic position in a methanol solvent. google.com This underscores the industrial applicability of using alkali methoxides for such transformations. The choice of the alkali cation (Na⁺ vs. K⁺) can sometimes influence reaction rates and yields depending on the solvent and substrate.

Table 2: Comparison of Alkali Methoxides for Methoxymethylation

| Reagent | Formula | Common Solvent(s) | Key Characteristics |

| Sodium Methoxide | NaOCH₃ | Methanol, THF, DMF | Most common and cost-effective choice. |

| Potassium Methoxide | KOCH₃ | Methanol, THF | Can be more reactive than NaOCH₃ due to the less-coordinating potassium ion. |

| Lithium Methoxide | LiOCH₃ | Methanol, THF | Less common, may offer different solubility and reactivity profiles. |

Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of Benzene, 1-chloro-2-(methoxymethyl)- relies on the availability of key starting materials, which can be prepared through various functional group interconversions (FGI).

Synthesis of 2-Chlorobenzyl Chloride : The primary precursor, 2-chlorobenzyl chloride, is most commonly synthesized from 2-chlorotoluene. nih.gov This is achieved through free-radical chlorination of the methyl group, typically using chlorine gas (Cl₂) under UV light or with a radical initiator like azobisisobutyronitrile (AIBN). prepchem.compatsnap.com Care must be taken to avoid chlorination of the aromatic ring. Alternatively, sulfuryl chloride (SO₂Cl₂) can also be used as a chlorinating agent. prepchem.com

Synthesis of 2-Chlorobenzyl Alcohol : This precursor can be prepared from other functional groups. For instance, 2-chlorobenzaldehyde (B119727) can be reduced to 2-chlorobenzyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Conversely, 2-chlorobenzyl alcohol can be obtained by the hydrolysis of 2-chlorobenzyl chloride.

Synthesis from 2-Chlorobenzaldehyde : Another route involves the Cannizzaro reaction of 2-chlorobenzaldehyde, which, in the presence of a strong base like potassium hydroxide, undergoes disproportionation to yield both 2-chlorobenzyl alcohol and 2-chlorobenzoic acid. acs.org The alcohol can then be isolated and converted to the chloride as described previously.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of Benzene, 1-chloro-2-(methoxymethyl)-, particularly via the Williamson ether synthesis route, involves manipulating several reaction parameters to maximize yield and minimize side reactions, such as elimination.

Key factors for optimization include:

Temperature : Higher temperatures generally increase the reaction rate. However, for SN2 reactions involving strong bases like sodium methoxide, elevated temperatures can favor the competing E2 elimination pathway, especially with secondary or sterically hindered substrates. wikipedia.org For a primary halide like 2-chlorobenzyl chloride, moderate heating is typically sufficient to achieve a good rate without significant side reactions.

Solvent : The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity. masterorganicchemistry.com

Concentration : The concentration of reactants can influence the reaction rate. Higher concentrations can lead to faster reactions, but may also increase the likelihood of side reactions or cause solubility issues.

Catalysts : For biphasic systems (e.g., a solid alkoxide and an organic solvent), phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can significantly improve reaction efficiency. tandfonline.comresearchgate.net The PTC transports the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs, thereby accelerating the reaction rate and improving yields. google.comphasetransfercatalysis.com

Table 3: Parameters for Reaction Optimization

| Parameter | Effect on Reaction | Typical Conditions/Considerations |

| Temperature | Affects rate and selectivity (SN2 vs. E2). | Room temperature to moderate heat (e.g., 50-80 °C). |

| Solvent | Influences nucleophile reactivity and solubility. | Polar aprotic solvents (THF, DMF, DMSO) are optimal. masterorganicchemistry.com |

| Base/Nucleophile | Choice of alkali methoxide and its purity. | Sodium methoxide is standard; ensure anhydrous conditions to prevent hydrolysis. |

| Phase-Transfer Catalyst | Accelerates reaction in biphasic systems. | Quaternary ammonium or phosphonium (B103445) salts can be used. tandfonline.comresearchgate.net |

| Reaction Time | Monitored to ensure completion and avoid degradation. | Typically monitored by TLC or GC until starting material is consumed. |

Mechanistic Studies and Reaction Pathways of Benzene, 1 Chloro 2 Methoxymethyl

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on "Benzene, 1-chloro-2-(methoxymethyl)-" is generally unfavorable under standard conditions due to the absence of strong electron-withdrawing groups to activate the benzene (B151609) ring towards nucleophilic attack. For an SNAr reaction to proceed via the addition-elimination mechanism, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile.

However, under forcing conditions with exceptionally strong bases, nucleophilic substitution can occur through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. For instance, the reaction of a related compound, 1-chloro-2-methylbenzene, with sodium amide in liquid ammonia (B1221849) yields a mixture of ortho- and meta-toluidine. pearson.com This outcome is characteristic of a benzyne mechanism where the strong base abstracts a proton ortho to the chlorine, leading to the elimination of HCl and the formation of a highly reactive benzyne intermediate. The subsequent addition of the nucleophile (in this case, ammonia) can occur at either carbon of the triple bond, leading to a mixture of products.

A plausible reaction pathway for "Benzene, 1-chloro-2-(methoxymethyl)-" with a strong base like sodium amide would involve the formation of a methoxymethyl-substituted benzyne, which would then be attacked by the nucleophile to yield a mixture of isomeric products.

Table 1: Plausible Nucleophilic Substitution Reaction of an Analogous Compound

| Substrate | Reagent | Conditions | Products | Mechanism |

| 1-chloro-2-methylbenzene | Sodium amide (NaNH₂) in liquid ammonia | -33 °C | o-toluidine and m-toluidine | Elimination-Addition (Benzyne) |

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on "Benzene, 1-chloro-2-(methoxymethyl)-" determine the position of the incoming electrophile. The methoxymethyl group is expected to be an activating, ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. The chloro group is a deactivating, yet also ortho-, para-director.

The combined influence of these two groups would strongly favor substitution at the positions ortho and para to the methoxymethyl group. Specifically, the para position (C4) and the ortho position (C6) relative to the methoxymethyl group are the most activated sites. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at the C6 position. Therefore, the major product in many EAS reactions is expected to be the one where the electrophile is introduced at the C4 position.

For example, in the nitration of chlorobenzene, a mixture of ortho- and para-nitrochlorobenzene is obtained, with the para isomer being the major product. khanacademy.org A similar outcome would be anticipated for the nitration of "Benzene, 1-chloro-2-(methoxymethyl)-".

Table 2: Predicted Products of Electrophilic Aromatic Substitution on Benzene, 1-chloro-2-(methoxymethyl)-

| Reaction | Reagents | Major Product (Predicted) | Minor Product(s) (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-chloro-2-(methoxymethyl)-4-nitrobenzene | 1-chloro-2-(methoxymethyl)-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-bromo-1-chloro-2-(methoxymethyl)benzene | 2-bromo-3-chloro-6-(methoxymethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl-1-chloro-2-(methoxymethyl)benzene | 2-acyl-3-chloro-6-(methoxymethyl)benzene |

Protecting Group Chemistry and Selective Transformations

While the methoxymethyl (MOM) group is a well-established protecting group for alcohols, its role when directly attached to a benzene ring in "Benzene, 1-chloro-2-(methoxymethyl)-" is more nuanced. It does not function as a traditional protecting group for the aromatic ring that is later removed. Instead, its electronic and steric properties influence the regioselectivity of reactions on the ring and can be used to direct transformations to specific positions.

The electron-donating nature of the methoxymethyl group activates the ring towards electrophilic attack, as discussed in the previous section. This directing effect can be strategically employed in multi-step syntheses to introduce substituents at desired locations. For instance, if a synthetic route requires substitution para to the methoxymethyl group, its strong directing influence can be exploited to achieve high regioselectivity.

Furthermore, the benzylic protons of the methoxymethyl group are susceptible to radical halogenation, offering a pathway for further functionalization at the side chain without affecting the aromatic ring under specific conditions.

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The chloro-substituent in "Benzene, 1-chloro-2-(methoxymethyl)-" makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. "Benzene, 1-chloro-2-(methoxymethyl)-" can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. The efficiency of the coupling of aryl chlorides can be influenced by the choice of palladium catalyst and ligands.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. "Benzene, 1-chloro-2-(methoxymethyl)-" can be coupled with alkenes like styrene (B11656) or acrylates to form substituted alkenes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org "Benzene, 1-chloro-2-(methoxymethyl)-" can be reacted with primary or secondary amines to yield N-aryl amines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. "Benzene, 1-chloro-2-(methoxymethyl)-" can be coupled with various alkynes to produce substituted arylalkynes. beilstein-journals.org

Grignard Reagent Formation: Aryl chlorides can form Grignard reagents upon reaction with magnesium metal. mnstate.edu The formation of the Grignard reagent from "Benzene, 1-chloro-2-(methoxymethyl)-" would create a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl Amine |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

| Grignard Reaction | N/A (forms Grignard reagent) | Mg, THF | Organomagnesium Halide |

Applications As a Key Synthetic Intermediate in Advanced Organic Chemistry

Building Block for Complex Organic Molecules

No specific examples or research findings were identified that detail the use of "Benzene, 1-chloro-2-(methoxymethyl)-" as a foundational building block for the synthesis of complex organic molecules.

Role in Pharmaceutical Intermediate Synthesis

There is no available literature that describes the role of "Benzene, 1-chloro-2-(methoxymethyl)-" as an intermediate in the synthesis of pharmaceutical compounds.

Contributions to Material Science and Polymer Chemistry

Utility in Chemical Probe Development for Biological Systems

No studies were found that utilize "Benzene, 1-chloro-2-(methoxymethyl)-" in the development of chemical probes for the study of biological systems.

Intermediate in Synthesis of Biologically Active Derivatives

There is no documented evidence of "Benzene, 1-chloro-2-(methoxymethyl)-" being used as an intermediate in the synthesis of biologically active derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Benzene (B151609), 1-chloro-2-(methoxymethyl)-, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-disubstitution, with chemical shifts influenced by the electron-withdrawing chloro group and the slightly electron-donating methoxymethyl group. The methylene protons (-CH₂-) would appear as a singlet, and the methyl protons (-OCH₃) would also present as a singlet, typically at a different chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the aliphatic carbons of the methoxymethyl group. The chemical shifts of the aromatic carbons would be influenced by the attached chloro and methoxymethyl substituents. The carbon attached to the chlorine atom would be expected to show a significant downfield shift.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| -CH₂- | ~4.5 | Singlet |

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₂ | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| -CH₂- | 70 - 75 |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

IR Spectroscopy: The IR spectrum of Benzene, 1-chloro-2-(methoxymethyl)- would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the aliphatic groups, C=C stretching from the benzene ring, C-O stretching from the ether linkage, and a C-Cl stretching band.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be a prominent feature.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ether) | Stretch | 1260 - 1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Benzene, 1-chloro-2-(methoxymethyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would be expected, arising from the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), or a chlorine atom. The benzylic cleavage to lose a methoxy radical would likely be a favorable process.

Predicted Mass Spectrometry Fragmentation

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 156 | Molecular Ion |

| [M+2]⁺ | 158 | Isotope peak for ³⁷Cl |

| [M-CH₃O]⁺ | 125 | Loss of a methoxy radical |

| [M-Cl]⁺ | 121 | Loss of a chlorine radical |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes typically exhibit characteristic absorption bands in the ultraviolet region. The spectrum of Benzene, 1-chloro-2-(methoxymethyl)- is expected to show absorptions arising from π → π* transitions of the benzene ring. The presence of the chloro and methoxymethyl substituents would cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Expected UV-Vis Absorption Maxima

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* (E2-band) | ~220 |

Advanced Techniques in Solution and Solid-State Analysis

Further structural details can be obtained using more advanced spectroscopic techniques.

Solution-State NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Solid-State NMR: While less common for routine analysis of such compounds, solid-state NMR could provide information about the molecular conformation and packing in the crystalline state. This technique is particularly useful for studying polymorphism and intermolecular interactions in the solid phase.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules like Benzene (B151609), 1-chloro-2-(methoxymethyl)-. epfl.ch These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and other properties of a molecule from first principles. DFT, using functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy for organic molecules. nih.govresearchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), provide a hierarchical route to increasing accuracy, albeit at a higher computational expense. epfl.ch

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is paramount to understanding its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwuxibiology.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. wuxibiology.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govlibretexts.org A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For Benzene, 1-chloro-2-(methoxymethyl)-, the chlorine and methoxymethyl substituents influence the electronic distribution of the benzene ring. DFT calculations, typically at the B3LYP/6-311G(d,p) level of theory, can precisely map the electron density and visualize the HOMO and LUMO lobes. nih.govarxiv.org The electronegative chlorine atom tends to withdraw electron density, while the methoxymethyl group's effect is more complex, involving both inductive and resonance effects. These calculations reveal the most probable sites for electrophilic and nucleophilic attack.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 | B3LYP/6-31G(d) |

| Chlorobenzene | -6.89 | -1.45 | 5.44 | B3LYP/6-31G(d) |

| Toluene | -6.42 | -1.10 | 5.32 | B3LYP/6-31G(d) |

Energetics of Reactions and Transition State Calculations

A crucial aspect of this is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) are employed to locate these first-order saddle points on the potential energy surface. youtube.com For a molecule like Benzene, 1-chloro-2-(methoxymethyl)-, these calculations could be used to study, for example, its susceptibility to nucleophilic aromatic substitution or the mechanisms of its thermal decomposition. DFT calculations can elucidate the detailed geometric and electronic structure of the transition state, providing insights into the bonding changes that occur during the reaction. rsc.org

Spectroscopic Property Predictions and Correlations

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to specific molecular motions, such as C-H stretching, C-C ring breathing, and vibrations involving the chloro and methoxymethyl substituents. While there is a systematic overestimation in the calculated frequencies, this can be corrected using scaling factors, leading to excellent agreement between theoretical and experimental spectra. globalresearchonline.net

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net For Benzene, 1-chloro-2-(methoxymethyl)-, TD-DFT can identify the π-π* transitions characteristic of the aromatic ring and how they are perturbed by the substituents.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical values, when compared to experimental data, can help assign peaks and confirm the molecule's connectivity and conformation.

| Vibrational Mode | Calculated (B3LYP/6-31G) | Experimental (FT-IR) |

|---|---|---|

| C-H stretch | 3106 | 3068 |

| C-C ring stretch | 1598 | 1584 |

| C-H in-plane bend | 1367 | 1320 |

| C-Cl stretch | 720 | 704 |

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a detailed picture of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. researchgate.net MD simulations model atoms as classical particles moving according to forces derived from a potential energy function, known as a force field (e.g., OPLS-AA, AMBER, CHARMM). researchgate.netnih.gov

For Benzene, 1-chloro-2-(methoxymethyl)-, MD simulations can be used to predict its bulk properties, such as density, heat of vaporization, and viscosity. researchgate.net These simulations also provide insight into the intermolecular interactions that govern its condensed-phase behavior. For instance, simulations could reveal how the dipole moment introduced by the substituents influences the packing and orientation of molecules in the liquid state, including potential π-π stacking or halogen bonding interactions. researchgate.netnih.gov Such studies are critical for understanding the compound's physical properties and its behavior as a solvent or in a mixture. mdpi.com

Advanced Computational Models for Reactivity Prediction

Building upon the fundamental data generated by quantum chemical calculations, advanced computational models can predict chemical reactivity on a larger scale. nih.gov These models often employ machine learning algorithms trained on datasets of known reactions. nih.gov

Descriptors derived from quantum mechanics—such as HOMO/LUMO energies, atomic charges, and molecular electrostatic potential maps—serve as the inputs for these models. nih.gov For Benzene, 1-chloro-2-(methoxymethyl)-, such a model could predict its reactivity in various contexts. For example, it could identify the most likely sites of metabolic attack by cytochrome P450 enzymes or predict its potential to act as a covalent inhibitor by identifying electrophilic sites. nih.gov These predictive models are becoming increasingly important in fields like drug discovery and toxicology for the early assessment of a molecule's potential liabilities and metabolic fate. mdpi.comnih.gov

Synthesis and Reactivity of Derivatives and Analogues

Systematic Functionalization of the Benzene (B151609) Ring

The benzene ring of 1-chloro-2-(methoxymethyl)benzene is amenable to various electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the chloro and methoxymethyl groups, play a crucial role in determining the position of incoming electrophiles. The chloro group is an ortho, para-directing deactivator, while the methoxymethyl group, being structurally similar to an alkoxy group, is expected to be an ortho, para-directing activator. The interplay of these electronic effects governs the regioselectivity of functionalization.

Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto the aromatic ring. The precise conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield, considering the combined directing influence of the chloro and methoxymethyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzene, 1-chloro-2-(methoxymethyl)-

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at the 4- and 6-positions. |

| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom, likely at the 4- and 6-positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group, likely at the 4-position due to steric hindrance at the 6-position. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Introduction of an alkyl group, with regioselectivity similar to acylation. |

Modifications of the Chloromethyl Group

The chloromethyl group in Benzene, 1-chloro-2-(methoxymethyl)- is a reactive handle for introducing a wide array of functional groups via nucleophilic substitution reactions. As a benzylic halide, it is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone for the synthesis of a multitude of derivatives.

Common transformations of the chloromethyl group include its conversion to alcohols, ethers, amines, nitriles, and thiols. These reactions typically proceed under mild conditions and provide high yields of the desired products. The choice of nucleophile and reaction conditions allows for precise control over the final functionality.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOR | Ether (-CH₂OR) |

| Ammonia (B1221849) | NH₃ | Primary Amine (-CH₂NH₂) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Thiolate | NaSR | Thioether (-CH₂SR) |

Transformations of the Methoxymethyl Group

The methoxymethyl group can be selectively transformed, offering another avenue for derivatization. A notable transformation is the deprotection of aromatic methoxymethyl (MOM) ethers. Research has shown that treatment of aromatic MOM ethers with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl leads to the corresponding phenols after hydrolysis. This deprotection strategy is chemoselective, allowing for the removal of the MOM group in the presence of other sensitive functionalities.

Alternatively, the use of triethylsilyl triflate (TESOTf) under similar conditions can directly convert the aromatic MOM ether to a triethylsilyl (TES) ether. These transformations provide access to phenolic derivatives, which can then be further functionalized.

Table 3: Chemoselective Transformations of the Aromatic Methoxymethyl Group

| Reagents | Product after Hydrolysis | Reference |

| TMSOTf, 2,2'-bipyridyl | Phenol | |

| TESOTf, 2,2'-bipyridyl | Triethylsilyl Ether |

Development of Novel Heterocyclic and Polycyclic Structures

The functional groups present in Benzene, 1-chloro-2-(methoxymethyl)- and its derivatives can serve as key building blocks for the synthesis of more complex molecular architectures, including heterocyclic and polycyclic systems.

For instance, derivatives containing an amino group introduced via modification of the chloromethyl group can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles. One potential strategy involves the in-situ generation of reactive intermediates like o-azaxylylenes from N-(2-chloromethylphenyl)sulfonamides, which can then participate in Diels-Alder reactions to construct tetrahydroquinazoline (B156257) derivatives.

The synthesis of polycyclic aromatic compounds can be approached through various modern synthetic methodologies. Palladium-catalyzed annulation reactions, for example, are a powerful tool for constructing fused ring systems. By introducing appropriate functional groups onto the benzene ring or at the benzylic position, derivatives of Benzene, 1-chloro-2-(methoxymethyl)- can be designed to participate in such cyclization cascades, leading to the formation of novel polycyclic structures.

Future Research Directions and Interdisciplinary Perspectives

Expanding Synthetic Utility to Novel Molecular Architectures

The unique substitution pattern of Benzene (B151609), 1-chloro-2-(methoxymethyl)- offers a versatile platform for the synthesis of complex molecular architectures. The chlorine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups. The methoxymethyl group, on the other hand, can act as a directing group or be transformed into other functionalities.

Future research could focus on leveraging these features to construct novel scaffolds for pharmaceuticals, agrochemicals, and materials science. For example, intramolecular reactions could be designed to create fused ring systems, while its use as a building block in multicomponent reactions could lead to the rapid assembly of complex molecules. The development of stereoselective transformations involving the methoxymethyl group could also open doors to the synthesis of chiral molecules with unique biological activities.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the advantages of continuous flow manufacturing are increasingly influencing synthetic chemistry. Future research should explore the integration of Benzene, 1-chloro-2-(methoxymethyl)- into flow chemistry protocols. The development of continuous processes for its synthesis and subsequent transformations would offer significant advantages in terms of safety, scalability, and efficiency.

Investigating its reactivity under high-temperature and high-pressure conditions, which are readily accessible in flow reactors, could unveil novel reaction pathways that are not feasible in traditional batch synthesis. Furthermore, the use of solid-supported catalysts and reagents in flow systems could facilitate product purification and catalyst recycling, contributing to more sustainable synthetic methods. The potential for electrochemical and photochemical transformations in flow reactors also presents an exciting avenue for exploring the reactivity of this compound in an environmentally friendly manner.

Application in Supramolecular Chemistry and Host-Guest Systems

The aromatic ring and the potential for halogen bonding from the chlorine atom, along with the hydrogen bond accepting capability of the methoxymethyl group, make Benzene, 1-chloro-2-(methoxymethyl)- an intriguing candidate for applications in supramolecular chemistry. Future studies could investigate its ability to act as a guest molecule in various host systems, such as cyclodextrins, calixarenes, and metal-organic frameworks.

The design and synthesis of larger molecular architectures incorporating this moiety could lead to the development of novel receptors with specific binding properties for ions or small molecules. Its incorporation into polymers or self-assembling systems could also be explored for applications in sensing, catalysis, or the development of responsive materials. Understanding the non-covalent interactions that govern the assembly of this molecule will be crucial for designing functional supramolecular systems.

Theoretical Prediction of Undiscovered Reactivities and Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. Future research should employ quantum chemical calculations to explore the electronic structure, conformational landscape, and potential reaction mechanisms of Benzene, 1-chloro-2-(methoxymethyl)-.

Theoretical studies could predict its reactivity towards various reagents, identify potential transition states for novel transformations, and calculate its spectroscopic properties to aid in its characterization. Furthermore, computational screening could be used to identify potential applications in areas such as materials science, for example, by predicting its electronic properties for use in organic electronics, or in medicinal chemistry, by modeling its interactions with biological targets. The synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of this underexplored chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.